molecular formula C15H22N2O4S B14391768 N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine CAS No. 87975-63-1

N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine

Cat. No.: B14391768
CAS No.: 87975-63-1
M. Wt: 326.4 g/mol
InChI Key: WTLHJDDGLLXRGT-UHFFFAOYSA-N
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Description

N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine is a complex organic compound that features a morpholine ring, a sulfonyl group, a phenyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine typically involves multiple steps, starting with the preparation of the morpholine-4-sulfonyl precursor. This precursor is then reacted with a phenyl-substituted oxirane under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine: Unique due to its combination of morpholine, sulfonyl, phenyl, and oxirane groups.

    N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}propanamine: Similar structure but with a propanamine group instead of ethanamine.

    N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}butanamine: Contains a butanamine group, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87975-63-1

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(2-morpholin-4-ylsulfonyl-3-phenyloxiran-2-yl)methyl]ethanamine

InChI

InChI=1S/C15H22N2O4S/c1-2-16-12-15(14(21-15)13-6-4-3-5-7-13)22(18,19)17-8-10-20-11-9-17/h3-7,14,16H,2,8-12H2,1H3

InChI Key

WTLHJDDGLLXRGT-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(C(O1)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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